molecular formula C16H20N4O3 B2420342 (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(furan-2-yl)methanone CAS No. 2034482-51-2

(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(furan-2-yl)methanone

Cat. No.: B2420342
CAS No.: 2034482-51-2
M. Wt: 316.361
InChI Key: JYZGXQBUAUZGAM-UHFFFAOYSA-N
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Description

(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C16H20N4O3 and its molecular weight is 316.361. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Compounds with structures similar to (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(furan-2-yl)methanone have been synthesized through various chemical reactions, demonstrating the versatility of these molecules in organic synthesis. For instance, derivatives containing pyrazole moieties have been synthesized via cyclocondensation, illustrating the potential of these compounds in the development of new chemical entities with possible therapeutic applications. Such synthetic strategies underscore the importance of these compounds in medicinal chemistry and drug discovery processes.

Biological and Pharmacological Activities

Research has highlighted the antibacterial and antioxidant activities of synthesized compounds containing the pyrazole moiety, indicating the potential of these compounds in developing new antibacterial and antioxidant agents. Molecular docking analysis further provides insights into the interactions between these compounds and biological targets, suggesting their utility in designing drugs with specific biological activities. The exploration of these compounds in various biological assays signifies their potential in contributing to new treatments and therapies.

Applications in Drug Discovery

The synthesis and evaluation of novel derivatives, including pyrazoline and pyrazole derivatives, have been conducted to explore their anti-inflammatory, antibacterial, and anticancer activities. Such studies are crucial in identifying new lead compounds for further development in the pharmaceutical industry. The ability of these compounds to serve as building blocks for more complex molecules with desirable pharmacological profiles emphasizes their importance in drug synthesis and optimization.

Antimicrobial and Antimycobacterial Activity

Compounds related to this compound have been investigated for their antimicrobial and antimycobacterial activities, highlighting their potential as novel antimicrobial agents. The screening of these compounds against various bacterial and fungal strains contributes to the ongoing search for new treatments for infectious diseases.

Properties

IUPAC Name

[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-19(2)14-15(18-8-7-17-14)23-12-5-3-9-20(11-12)16(21)13-6-4-10-22-13/h4,6-8,10,12H,3,5,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZGXQBUAUZGAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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